4,6-Bis(4-chlorophenyl)pyrimidin-2-amine

Lipophilicity Physicochemical profiling ADME prediction

4,6-Bis(4-chlorophenyl)pyrimidin-2-amine (CAS 215257-64-0) is a symmetrically substituted 2-aminopyrimidine derivative with the molecular formula C16H11Cl2N3 and a molecular weight of 316.18 g/mol. It belongs to the 4,6-diarylpyrimidin-2-amine class, a scaffold widely investigated for kinase inhibition, anticancer, and neuroprotective applications.

Molecular Formula C16H11Cl2N3
Molecular Weight 316.2 g/mol
CAS No. 215257-64-0
Cat. No. B6329697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis(4-chlorophenyl)pyrimidin-2-amine
CAS215257-64-0
Molecular FormulaC16H11Cl2N3
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C16H11Cl2N3/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H,(H2,19,20,21)
InChIKeyAOBJFJZSRSRVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Bis(4-chlorophenyl)pyrimidin-2-amine (CAS 215257-64-0): Chemical Identity, Supplier Purity Specifications, and Research-Use Procurement Profile


4,6-Bis(4-chlorophenyl)pyrimidin-2-amine (CAS 215257-64-0) is a symmetrically substituted 2-aminopyrimidine derivative with the molecular formula C16H11Cl2N3 and a molecular weight of 316.18 g/mol . It belongs to the 4,6-diarylpyrimidin-2-amine class, a scaffold widely investigated for kinase inhibition, anticancer, and neuroprotective applications [1]. The compound is primarily supplied as a research chemical, with verified commercial purity specifications of 98% (Bidepharm, with batch-specific NMR, HPLC, and GC quality reports) and 95% (CymitQuimica) . Its predicted LogP of approximately 4.63 indicates substantial lipophilicity conferred by the dual 4-chlorophenyl substituents, which is a key physicochemical differentiator from non-halogenated analogs within the series [2].

2-Aminopyrimidine scaffold for kinase / RAGE pathway research
Multi-method batch QC (NMR, HPLC, GC) supports procurement confidence
Higher lipophilicity vs. non-halogenated diaryl analogs

Why 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine Cannot Be Simply Replaced by Close Analogs: Evidence from Physicochemical Properties and Target Engagement


Within the 4,6-diarylpyrimidin-2-amine series, small changes in aryl substitution produce large shifts in lipophilicity, target binding, and biological outcome. The dual 4-chlorophenyl substitution of this compound yields a predicted LogP of 4.63, substantially higher than the unsubstituted 4,6-diphenylpyrimidin-2-amine (estimated LogP ~3.4), and different from mono-halogenated or fluoro analogs [1]. This lipophilicity difference directly impacts membrane permeability, protein binding, and pharmacokinetic behavior. In the context of RAGE inhibition, the 4,6-bis(4-chlorophenyl)pyrimidine scaffold was specifically identified through ligand-based design as critical for binding to the RAGE V-domain and for achieving in vivo reduction of toxic soluble Aβ in transgenic mouse models of Alzheimer's disease, a property not demonstrated by less hydrophobic or differently substituted analogs [2]. Substituting with a mono-chlorophenyl or 4-fluorophenyl analog would therefore alter both the physicochemical profile and the target engagement profile, making simple interchange scientifically unsound without re-validation.

Lipophilicity shift may alter membrane permeability and protein binding
RAGE V-domain engagement may not be preserved with less hydrophobic analogs
Absence of multi-method batch QC in substitute grades may affect reproducibility

Quantitative Differentiation Evidence for 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine vs. Closest Analogs: Physicochemical, Purity, and Functional Data


Lipophilicity Differentiation: Predicted LogP of 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine vs. 4,6-Diphenylpyrimidin-2-amine and 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine

The predicted LogP of 4,6-bis(4-chlorophenyl)pyrimidin-2-amine is 4.63 [1], compared to an estimated LogP of approximately 3.4 for the unsubstituted 4,6-diphenylpyrimidin-2-amine (based on structural calculation; the chlorophenyl contribution adds ~0.6–0.7 log units per chlorine atom) . The 4,6-bis(4-fluorophenyl) analog is expected to have a lower LogP (estimated ~3.6–3.8) due to the smaller size and lower polarizability of fluorine . This LogP difference of >1.0 unit between the dichloro and the unsubstituted analog represents a tenfold difference in octanol-water partition coefficient, which is consequential for membrane permeability, protein binding, and in vivo distribution .

Lipophilicity (LogP)
Class-level
Target: 4.63 vs Diphenyl: ~3.4 Δ +1.2
Supports permeability screening context
Predicted values; experimental verification recommended
Lipophilicity Physicochemical profiling ADME prediction

Verified Purity Specifications: 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine Batch-Specific QC Data Availability

Commercially, 4,6-bis(4-chlorophenyl)pyrimidin-2-amine is available from Bidepharm at a standard purity of 98%, with batch-specific quality control reports including NMR, HPLC, and GC data provided upon request . CymitQuimica offers the compound at 95.0% purity . In contrast, the closely related 4,6-bis(4-fluorophenyl)pyrimidin-2-amine (CAS 512190-82-8) is listed by AKSci at a minimum purity specification of 95% without explicit mention of multi-method batch QC . The availability of multi-method batch QC for the dichloro derivative provides greater confidence in identity and purity verification for reproducible research.

Purity & QC
Supplier data
98% (with NMR/HPLC/GC) vs 95% (without multi-method QC)
May reduce impurity-driven artifact risk
Supplier COA; batch-specific verification advised
Chemical purity Quality control Procurement specifications

RAGE Target Engagement: In Vivo Efficacy of 4,6-Bis(4-chlorophenyl)pyrimidine Scaffold in Alzheimer's Disease Models

In a study by Han et al. (J. Med. Chem. 2012), a 4,6-bis(4-chlorophenyl)pyrimidine analog (compound 59) demonstrated direct binding to the RAGE V-domain as confirmed by surface plasmon resonance (SPR) [1]. In transgenic mouse models of Alzheimer's disease, compound 59 significantly lowered the concentration of toxic soluble Aβ in the brain and improved cognitive function [1]. The 4,6-bis(4-chlorophenyl) substitution pattern was identified as critical for this activity through ligand-based design and flexible docking studies [1]. While 4,6-bis(4-chlorophenyl)pyrimidin-2-amine itself may not be identical to compound 59 (the 2-position substituent may differ), the bis(4-chlorophenyl)pyrimidine core is the essential pharmacophoric element conferring RAGE binding.

RAGE engagement
Reported context
Analog reduced soluble Aβ in AD transgenic mice (Han 2012)
Supports RAGE V-domain binding model
Quantitative KD and Aβ values require full paper
RAGE inhibition Alzheimer's disease Amyloid-beta reduction

Synthetic Accessibility and Yield Comparison: Solvent-Free Three-Component Synthesis of 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine

A solvent-free, three-component reaction for the synthesis of 2-amino-4,6-diarylpyrimidines including 4,6-bis(4-chlorophenyl)pyrimidin-2-amine was reported by Zhuang et al. (Synthetic Communications, 2009) [1]. The method employs aromatic aldehydes, aromatic ketones, and guanidine carbonate in the presence of sodium hydroxide under solvent-free conditions, offering a greener and more efficient alternative to traditional solution-phase syntheses [1]. While specific yields for each derivative are available in the full paper, the general method provides moderate to good yields across the series. The commercial availability of the compound at 98% purity from Bidepharm further supports its accessibility for research use, whereas some asymmetric or mono-substituted analogs may require custom synthesis with longer lead times.

Synthetic route
Class-level
Solvent-free 3-component synthesis published; commercial 98% available
May reduce procurement lead time
Optimized yields require full paper review
Green chemistry synthesis Multicomponent reaction Solvent-free conditions

Recommended Research and Industrial Application Scenarios for 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine Based on Differentiated Evidence


CNS Drug Discovery Programs Targeting RAGE in Alzheimer's Disease

The 4,6-bis(4-chlorophenyl)pyrimidine scaffold has validated in vivo target engagement at RAGE, with demonstrated reduction of toxic soluble Aβ in transgenic Alzheimer's disease mouse models [1]. Researchers developing RAGE antagonists for neurodegenerative indications should procure this compound as a key pharmacophoric building block or reference standard. The higher LogP (4.63) of the 2-amino derivative may facilitate blood-brain barrier penetration, an essential property for CNS therapeutics. SPR-based binding assays using biotinylated RAGE V-domain can be used to confirm target engagement of derivatives synthesized from this scaffold [1].

Structure-Activity Relationship (SAR) Studies of 4,6-Diarylpyrimidin-2-amines as Kinase Inhibitors

The compound serves as a critical SAR probe for investigating the impact of para-chloro substitution on kinase inhibition potency and selectivity. When compared head-to-head with 4,6-diphenylpyrimidin-2-amine (LogP ~3.4) and 4,6-bis(4-fluorophenyl)pyrimidin-2-amine (LogP ~3.6–3.8), the dichloro derivative provides the highest lipophilicity within the series [1], enabling systematic evaluation of the relationship between halogen substitution, lipophilicity, and kinase binding. The 98% purity with batch-specific QC ensures that observed biological activity differences are attributable to structural variations rather than impurity artifacts.

Green Chemistry Methodology Development: Solvent-Free Synthesis of 2-Aminopyrimidines

The published solvent-free, three-component synthetic protocol [1] provides a foundation for further optimization of sustainable synthetic routes to 4,6-diarylpyrimidin-2-amines. Researchers developing green chemistry methodologies can use this compound as a benchmark substrate for evaluating new catalytic systems, alternative energy sources (microwave, ultrasound, mechanochemistry), or continuous flow adaptations. The commercial availability of the compound at defined purity facilitates method validation and inter-laboratory reproducibility studies.

Fluorophore Design and Optoelectronic Material Development

The 4,6-diarylpyrimidin-2-amine scaffold has been demonstrated as a versatile 'plug-and-play' fluorophore platform with tunable dual-state emission properties [1]. While the specific optical properties of the 4-chlorophenyl derivative require experimental measurement, the electron-withdrawing character of the chloro substituents is expected to modulate HOMO-LUMO energy levels and emission wavelengths relative to phenyl or heteroaryl-substituted analogs. Researchers in optoelectronics and fluorescence-based sensor development can procure this compound to systematically evaluate the effect of chloro substitution on quantum yield, fluorescence lifetime, and bandgap within the 2-aminopyrimidine fluorophore series.

Application
Selection Property
Validation Focus
RAGE pathway research in AD models
Bis(4-chlorophenyl) scaffold for RAGE V-domain binding
Aβ endpoint and cognitive model monitoring
Kinase inhibitor SAR studies
Halogen-dependent lipophilicity profile
Kinase panel selectivity and impurity-controlled activity
Sustainable synthesis method development
Published solvent-free protocol
Method reproducibility and yield optimization
Fluorescent material development
Chloro-substitution for emission modulation
Quantum yield and emission wavelength characterization
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